Ortho-Chloro Substitution for Regioselective Coupling
The ortho‑chloro substituent on (2‑chloro‑5‑ethoxyphenyl)boronic acid creates a distinct reactivity pattern compared to the para‑chloro analog (2‑chloro‑4‑ethoxyphenyl)boronic acid. In Suzuki couplings, the ortho‑chlorine exerts a strong steric hindrance that suppresses undesired homocoupling while enabling selective mono‑arylation [1]. This contrasts with the 4‑chloro isomer, which exhibits less hindered boron center and consequently lower regiocontrol [1].
| Evidence Dimension | Regioselectivity in Suzuki coupling |
|---|---|
| Target Compound Data | Ortho‑chloro substitution retards oxidative addition and suppresses homocoupling |
| Comparator Or Baseline | (2‑Chloro‑4‑ethoxyphenyl)boronic acid (CAS 313545‑44‑7) – para‑chloro analog |
| Quantified Difference | No direct quantitative yield comparison available; difference inferred from established ortho‑substituent steric effects [1] |
| Conditions | Pd‑catalyzed Suzuki coupling with aryl halides (class‑wide observation) |
Why This Matters
For researchers constructing complex biaryl systems, the ortho‑chloro motif provides a built‑in protecting group that prevents over‑coupling and preserves a site for late‑stage diversification, a feature not offered by para‑substituted analogs.
- [1] Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed. Wiley, 2020. (Section on ortho‑substituent effects in cross‑coupling). View Source
